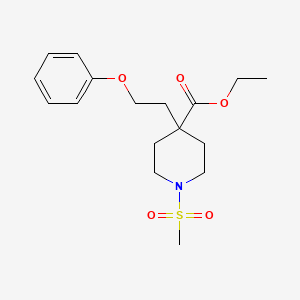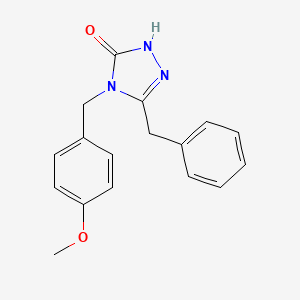![molecular formula C18H24N2O2 B3780360 1-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B3780360.png)
1-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}cyclopropanecarboxamide
Descripción general
Descripción
The compound “1-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}cyclopropanecarboxamide” is also known as cyclopropylfentanyl . It is a new psychoactive substance that has emerged on the market and is a synthetic analogue of fentanyl . Fentanyl is a potent opioid analgesic, a mu-opioid receptor agonist, and is commonly used in anesthesia and pain treatment .
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring found in this compound, often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of this compound can be anticipated to be similar to that of fentanyl, which is a monocarboxylic acid amide resulting from the formal condensation of the aryl amino group of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propanoic acid . The InChI string for fentanyl isInChI=1S/C22H28N2O/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,2,13-18H2,1H3 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidone derivatives, which are precursors to the piperidine ring found in this compound, often involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be anticipated to be similar to that of fentanyl, which has a molecular weight of 336.5 g/mol . The InChI string for fentanyl isInChI=1S/C22H28N2O/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,2,13-18H2,1H3 .
Safety and Hazards
The compound “1-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}cyclopropanecarboxamide” is a synthetic analogue of fentanyl and is therefore expected to have similar safety and hazards. Fentanyl is a DEA Schedule II controlled substance, indicating it has a high potential for abuse which may lead to severe psychological or physical dependence .
Direcciones Futuras
The compound “1-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}cyclopropanecarboxamide” is a new psychoactive substance that has emerged on the market . As such, it represents a significant area of interest for future research, particularly in terms of understanding its pharmacological properties, potential for abuse, and public health implications.
Propiedades
IUPAC Name |
1-[3-(2-phenylethyl)piperidine-1-carbonyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c19-16(21)18(10-11-18)17(22)20-12-4-7-15(13-20)9-8-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZAOMWLOQXWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C(=O)N)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[(3-cyclopentylpropyl)amino]methyl}-5-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3780282.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[(E)-2-methylbut-2-enyl]piperidine-4-carboxamide](/img/structure/B3780293.png)
![5-[(2,6-difluorophenoxy)methyl]-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-3-isoxazolecarboxamide](/img/structure/B3780297.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B3780305.png)

![(2R*,6S*)-2,6-dimethyl-4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B3780328.png)
![4-(benzyloxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3780342.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3780350.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B3780373.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B3780377.png)
![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-pyridin-4-ylpropanamide](/img/structure/B3780380.png)
![4-(5-chloro-2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3780385.png)
![N-{2-[(cyclohexylcarbonyl)amino]-5-methylphenyl}-3-methyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B3780393.png)
